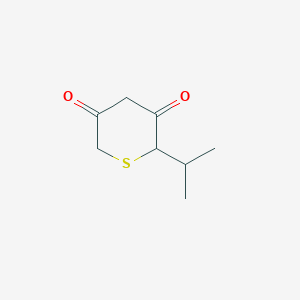

2-(propan-2-yl)thiane-3,5-dione

Description

2-(Propan-2-yl)thiane-3,5-dione is a sulfur-containing heterocyclic compound with the molecular formula C₈H₁₂O₂S and a molecular weight of 172.25 g/mol . Its CAS registry number is 56337-47-4, and it is structurally characterized by a six-membered thiane ring (a cyclohexane analog with one sulfur atom) substituted with two ketone groups at positions 3 and 5 and an isopropyl group at position 2 . This compound is listed in building block catalogs (e.g., Enamine Ltd, 2018) as a synthetic intermediate, suggesting utility in organic synthesis and medicinal chemistry for constructing complex molecules .

Propriétés

IUPAC Name |

2-propan-2-ylthiane-3,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2S/c1-5(2)8-7(10)3-6(9)4-11-8/h5,8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVFZGMEBTVZNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)CC(=O)CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 2-(propan-2-yl)thiane-3,5-dione typically involves the reaction of thiopyran derivatives with isopropylating agents under controlled conditions . One common method includes the use of isopropyl bromide in the presence of a base such as potassium carbonate, which facilitates the substitution reaction to introduce the isopropyl group at the desired position on the thiopyran ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

2-(propan-2-yl)thiane-3,5-dione undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the isopropyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but generally include sulfoxides, sulfones, thiols, and substituted thiopyran derivatives .

Applications De Recherche Scientifique

2-(propan-2-yl)thiane-3,5-dione has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-(propan-2-yl)thiane-3,5-dione involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to the modulation of biochemical pathways . For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application and biological system .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physicochemical Comparison

Activité Biologique

2-(Propan-2-yl)thiane-3,5-dione, also known as thioacetylacetone, is a compound of increasing interest due to its diverse biological activities. This article delves into its properties, mechanisms of action, and potential applications in various fields, supported by research findings and data tables.

Chemical Structure and Properties:

- Molecular Formula: C₇H₁₀O₂S

- Molecular Weight: 158.22 g/mol

- Appearance: Yellow crystalline solid

- Melting Point: 148-149 °C

- Solubility: Slightly soluble in water; soluble in organic solvents (e.g., ethanol, methanol)

The compound can be synthesized through various methods, including the Francon-Joret reaction, which involves reacting diethyl malonate with thioacetic acid. Characterization techniques such as NMR and mass spectrometry are employed to confirm its structure.

Biological Activities

Recent studies have highlighted several significant biological activities associated with 2-(propan-2-yl)thiane-3,5-dione:

Antioxidant Activity

The compound exhibits notable antioxidant properties, effectively reducing oxidative stress markers and lipid peroxidation in biological systems. This is particularly relevant in diseases such as cancer and cardiovascular disorders.

Table 1: Antioxidant Activity Studies

| Study Reference | Method Used | Findings |

|---|---|---|

| TBARS Assay | Reduced malondialdehyde levels in treated samples | |

| DPPH Scavenging Test | Significant free radical scavenging activity |

Anticancer Activity

2-(Propan-2-yl)thiane-3,5-dione has shown promise in inhibiting cancer cell proliferation and inducing apoptosis across various cancer cell lines. Mechanistic studies suggest that it may interfere with cell cycle regulation and promote programmed cell death.

Table 2: Anticancer Activity Overview

| Cancer Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 15 | Induction of apoptosis |

| Lung Cancer | 20 | Cell cycle arrest |

| Colorectal Cancer | 18 | Inhibition of proliferative signaling |

Anticonvulsant Activity

Preliminary research indicates that this compound may possess anticonvulsant properties. It has been tested in animal models for seizure reduction, showing potential as a therapeutic agent for epilepsy.

Table 3: Anticonvulsant Activity Findings

| Study Reference | Model Used | Findings |

|---|---|---|

| Mouse model | Significant reduction in seizure frequency |

Toxicity and Safety

Despite its beneficial properties, limited studies have been conducted on the toxicity of 2-(propan-2-yl)thiane-3,5-dione. Reports indicate potential skin and eye irritation upon exposure. Therefore, safety precautions are advised when handling the compound in laboratory settings.

Applications in Scientific Research

The versatility of 2-(propan-2-yl)thiane-3,5-dione extends to various applications:

- Analytical Chemistry: Used as a reagent for measuring lipid peroxidation.

- Organic Synthesis: Acts as an essential intermediate in synthesizing other biologically active compounds.

- Environmental Analysis: Employed to detect pollutants such as phenolic compounds.

Current Research Trends

Current research focuses on enhancing the biological activity of 2-(propan-2-yl)thiane-3,5-dione by synthesizing new derivatives with improved potency. Studies are also exploring its mechanisms of action at the molecular level to better understand its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.